Ethyl (2-chloro-3-butyn-1-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl (2-chloro-3-butyn-1-yl)carbamate is a chemical compound that has been widely used in scientific research. It is also known as ECB and is a carbamate derivative. ECB has been used in various fields of research, including pharmacology, biochemistry, and toxicology.

Mecanismo De Acción

The mechanism of action of ECB is related to its ability to inhibit AChE. AChE is an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in many physiological processes, including muscle contraction and memory. ECB binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine. This results in an accumulation of acetylcholine, which can lead to overstimulation of the nervous system and, in some cases, toxicity.

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of ECB depend on the dose and duration of exposure. In general, ECB has been shown to inhibit AChE activity in vitro and in vivo. This results in an accumulation of acetylcholine, which can lead to various effects, including muscle fasciculations, paralysis, and respiratory failure. ECB has also been shown to have cytotoxic effects on various cell types, including neuronal cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using ECB in lab experiments is its ability to selectively inhibit AChE activity. This allows researchers to study the role of AChE in various physiological processes and diseases. However, one limitation of using ECB is its potential toxicity. Careful handling and disposal of ECB are required to minimize the risk of exposure to researchers and the environment.

Direcciones Futuras

There are several future directions for the use of ECB in scientific research. One area of interest is the development of new AChE inhibitors for the treatment of Alzheimer's disease and other neurological disorders. Another area of interest is the investigation of the toxicological effects of ECB and other AChE inhibitors on various cell types, including neuronal cells. Additionally, the use of ECB in combination with other compounds for the treatment of various diseases is an area of ongoing research.

Métodos De Síntesis

The synthesis of ECB can be achieved by reacting ethyl chloroformate with propargylamine in the presence of a base such as triethylamine. The reaction yields ECB, which can be purified by recrystallization. The purity and yield of the final product depend on the reaction conditions and the quality of the starting materials.

Aplicaciones Científicas De Investigación

ECB has been used in various scientific research studies. It has been used as a tool to study the function of acetylcholinesterase (AChE), an enzyme that plays a critical role in neurotransmission. ECB has also been used to investigate the mechanisms of action of various drugs, including organophosphates, which are known to inhibit AChE. In addition, ECB has been used to study the effects of AChE inhibitors on the nervous system, as well as the mechanisms of toxicity of these compounds.

Propiedades

Número CAS |

107445-07-8 |

|---|---|

Nombre del producto |

Ethyl (2-chloro-3-butyn-1-yl)carbamate |

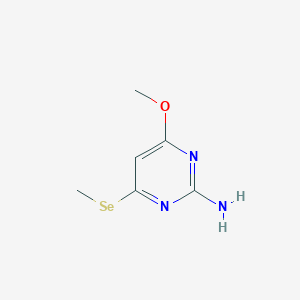

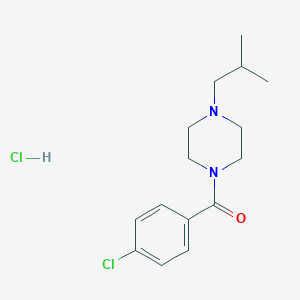

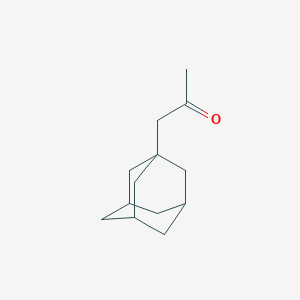

Fórmula molecular |

C7H10ClNO2 |

Peso molecular |

175.61 g/mol |

Nombre IUPAC |

ethyl N-(2-chlorobut-3-ynyl)carbamate |

InChI |

InChI=1S/C7H10ClNO2/c1-3-6(8)5-9-7(10)11-4-2/h1,6H,4-5H2,2H3,(H,9,10) |

Clave InChI |

GCKSFVPIKQXRGO-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NCC(C#C)Cl |

SMILES canónico |

CCOC(=O)NCC(C#C)Cl |

Sinónimos |

Carbamic acid, (2-chloro-3-butynyl)-, ethyl ester (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B11688.png)

![Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI)](/img/structure/B11695.png)